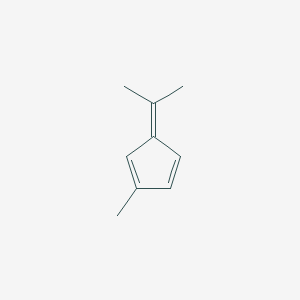

2,6,6-Trimethylfulvene

Übersicht

Beschreibung

2,6,6-Trimethylfulvene is an organic compound belonging to the class of fulvenes, which are cross-conjugated cyclic molecules. Fulvenes were first discovered by Thiele in 1900. The unique electronic properties and reactivity of fulvenes have made them a subject of interest in organic chemistry for over a century.

Vorbereitungsmethoden

2,6,6-Trimethylfulvene can be synthesized through various methods. One common synthetic route involves the condensation of aldehydes and ketones with cyclopentadiene in the presence of secondary amines. Another method includes the alkylation of sodium cyclopentadienide with 1-chloroalkyl acetates followed by the elimination of acetic acid. Industrial production methods often focus on optimizing yield and purity while minimizing byproducts.

Analyse Chemischer Reaktionen

2,6,6-Trimethylfulvene undergoes a variety of chemical reactions, including:

Cycloaddition Reactions: Fulvenes, including this compound, are known for their propensity to participate in cycloaddition reactions. These reactions can be highly selective and are often used to synthesize complex polycyclic carbon scaffolds.

Oxidation and Reduction: Fulvenes can undergo oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired products.

Substitution Reactions: Substitution reactions involving fulvenes can lead to the formation of various derivatives, depending on the reactants and conditions used.

Common reagents for these reactions include secondary amines, cyclopentadiene, and various aldehydes and ketones. Major products formed from these reactions often include complex polycyclic structures and other fulvene derivatives.

Wissenschaftliche Forschungsanwendungen

2,6,6-Trimethylfulvene has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of natural products and complex polycyclic scaffolds through cycloaddition reactions.

Materials Science: Fulvenes are used in the development of materials such as dynamers, hydrogels, and charge transfer complexes.

Environmental Research:

Wirkmechanismus

The mechanism of action of 2,6,6-Trimethylfulvene primarily involves its participation in cycloaddition reactions. The compound’s unique electronic properties allow it to form dipolar structures at relatively low temperatures, facilitating these reactions. The molecular targets and pathways involved in these reactions depend on the specific reactants and conditions used.

Vergleich Mit ähnlichen Verbindungen

2,6,6-Trimethylfulvene can be compared to other fulvenes such as pentafulvene, triafulvene, heptafulvene, and nonafulvene. While all fulvenes share similar electronic properties and reactivity, this compound is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes.

Similar compounds include:

- Pentafulvene

- Triafulvene

- Heptafulvene

- Nonafulvene

These compounds differ in their substitution patterns and the resulting electronic properties, which can affect their reactivity and applications.

Eigenschaften

IUPAC Name |

2-methyl-5-propan-2-ylidenecyclopenta-1,3-diene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12/c1-7(2)9-5-4-8(3)6-9/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHYMLWPVAELKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C)C)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

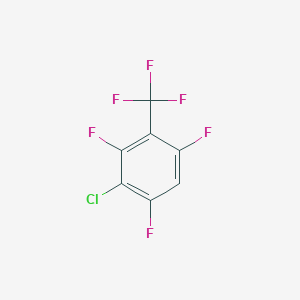

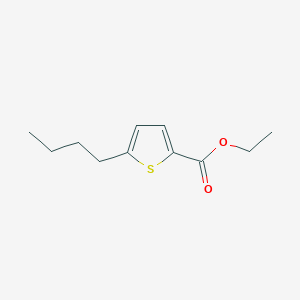

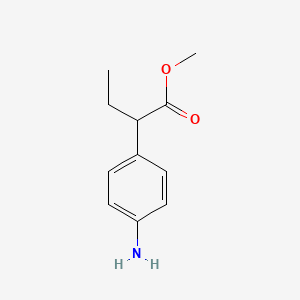

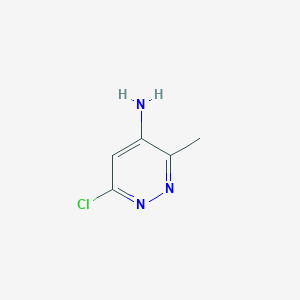

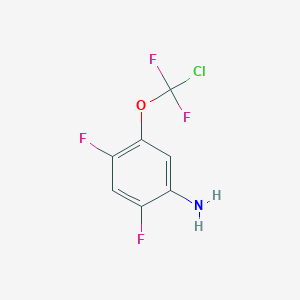

Synthesis routes and methods I

Procedure details

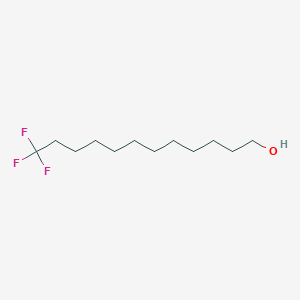

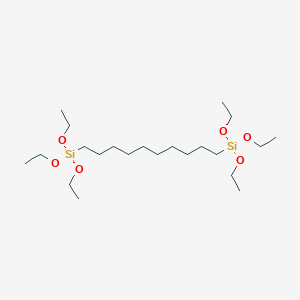

Synthesis routes and methods II

Procedure details

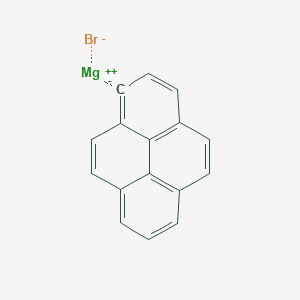

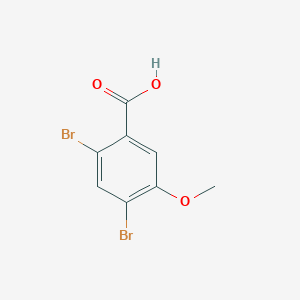

Synthesis routes and methods III

Procedure details

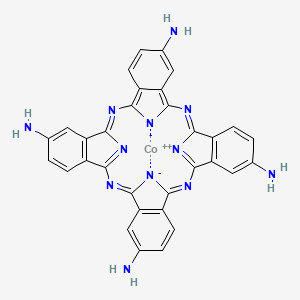

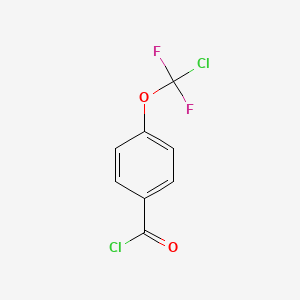

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Fluoro-6-nitro-3,4-dihydro-2h-benzo[b][1,4]oxazine](/img/structure/B6296637.png)

![3,3,3-Trifluoro-2-N-[(1,1-dimethylethoxy)carbonyl]-2-hydroxyalanine ethyl ester](/img/structure/B6296667.png)